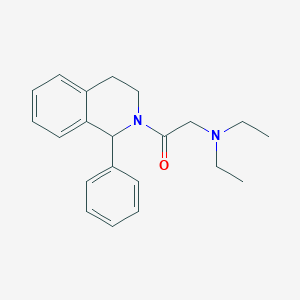
1,3-Diethyl-4-methylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-4-methylimidazolidin-2-one is a heterocyclic organic compound that belongs to the imidazolidinone family. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. It is known for its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl-4-methylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamines with carbonyl compounds. For instance, the reaction between 1,2-diaminoethane and diethyl carbonate under reflux conditions can yield this compound. Another method involves the use of tetramethylphenylguanidine as a basic promoter in the presence of diphenylphosphoryl azide as a dehydrative activator .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as zinc chloride, can facilitate the cycloaddition reactions required to form the imidazolidinone ring . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-4-methylimidazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield various substituted imidazolidinones.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. These reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
1,3-Diethyl-4-methylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s stability and reactivity make it useful in the development of biochemical assays and probes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of polymers, resins, and other materials due to its ability to form stable, high-performance products
Mechanism of Action
The mechanism of action of 1,3-Diethyl-4-methylimidazolidin-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It can also participate in hydrogen bonding and electrostatic interactions, influencing the structure and function of biological molecules. These interactions are crucial for its applications in medicinal chemistry and materials science .
Comparison with Similar Compounds
1,3-Diethyl-4-methylimidazolidin-2-one can be compared with other imidazolidinones and related heterocycles:
1,3-Dimethyl-2-imidazolidinone: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Methylimidazolidin-2-one: Another related compound with distinct properties and uses.
Benzimidazolidin-2-ones: These compounds contain a fused benzene ring, offering unique electronic and steric properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
109661-85-0 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1,3-diethyl-4-methylimidazolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-4-9-6-7(3)10(5-2)8(9)11/h7H,4-6H2,1-3H3 |
InChI Key |
LBGFTWMHLSYQLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(N(C1=O)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)
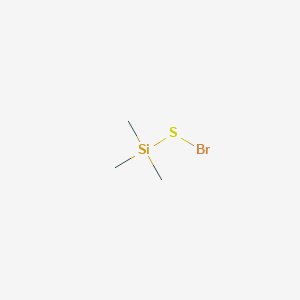
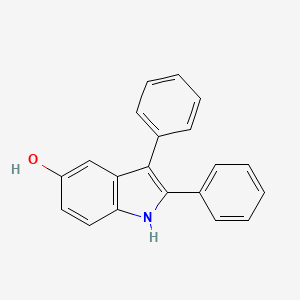
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)
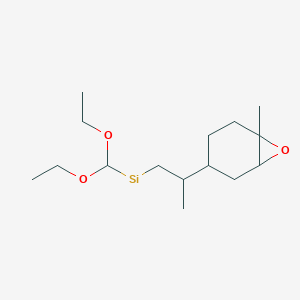
![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
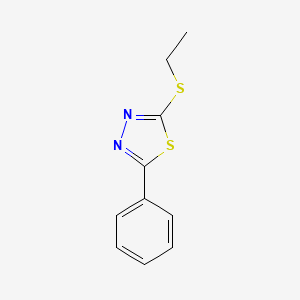
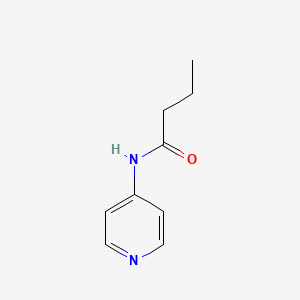
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)

![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
